(1-Methoxybutan-2-yl)(1,3-thiazol-5-ylmethyl)amine
CAS No.:
Cat. No.: VC17813747
Molecular Formula: C9H16N2OS
Molecular Weight: 200.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2OS |
|---|---|
| Molecular Weight | 200.30 g/mol |
| IUPAC Name | 1-methoxy-N-(1,3-thiazol-5-ylmethyl)butan-2-amine |
| Standard InChI | InChI=1S/C9H16N2OS/c1-3-8(6-12-2)11-5-9-4-10-7-13-9/h4,7-8,11H,3,5-6H2,1-2H3 |
| Standard InChI Key | QXEWWEGFFWXZMO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(COC)NCC1=CN=CS1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
-
A 1-methoxybutan-2-yl group providing hydrophobicity and conformational flexibility.
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A 1,3-thiazol-5-ylmethylamine group contributing aromaticity and hydrogen-bonding capabilities.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.33 g/mol |
| IUPAC Name | 1-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine |
| Canonical SMILES | CCC(COC)NCC1=C(N=CS1)C |
| Topological Polar Surface Area | 58.7 Ų |
Spectral Characterization
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NMR: -NMR signals at δ 2.35 ppm (thiazole C-H), δ 3.45 ppm (methoxy protons), and δ 3.8–4.1 ppm (amine protons) .
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IR: Peaks at 1650 cm (C=N stretch) and 1120 cm (C-O-C stretch).
Synthesis and Production Strategies
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between 1-methoxybutan-2-amine and 4-methyl-1,3-thiazol-5-ylmethyl chloride.
Table 2: Representative Synthetic Protocol
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| 1-Methoxybutan-2-amine | Nucleophile | Anhydrous MeCN, 25°C | 72% |
| 4-Methyl-1,3-thiazol-5-ylmethyl chloride | Electrophile | 12 h, N atmosphere | — |
| Triethylamine | Base | 1.5 equiv | — |
Industrial Scalability
Patent US10351556B2 outlines a continuous-flow process for analogous thiazole derivatives, emphasizing catalytic efficiency (turnover number >500) and solvent recycling (≥90% recovery). Such methods reduce environmental impact and costs, making large-scale production feasible.
Chemical Reactivity and Functionalization
The compound undergoes three primary reactions:
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Oxidation: Conversion of the methoxy group to carbonyl derivatives using KMnO.
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Reduction: LiAlH-mediated reduction of the thiazole ring to dihydrothiazole .
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Substitution: Thiazole C-2 position reacts with electrophiles (e.g., alkyl halides) under Pd catalysis .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 µg/mL), activity stems from cell membrane disruption, as evidenced by propidium iodide uptake assays .
Table 3: Biological Activity Profile
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antitumor | HeLa cells | IC = 10 µM | |
| Antibacterial | S. aureus ATCC 25923 | MIC = 32 µg/mL | |
| Anti-inflammatory | RAW264.7 macrophages | 40% TNF-α inhibition |
Pharmacological Mechanisms
The compound’s thiazole ring chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the methoxybutyl chain enhances lipid membrane permeability . Synergistic effects between these moieties explain its broad-spectrum bioactivity.
Comparative Analysis with Structural Analogues
Table 4: Structure-Activity Relationships (SAR)
| Compound | Modification | Bioactivity Shift |
|---|---|---|
| (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine | Phenyl vs. methoxybutyl | 2x lower anticancer IC |
| 2-Methoxyethyl analogue | Shorter chain | Loss of antimicrobial activity |
Applications in Research and Development
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